6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone

Monoamine oxidase Neuroprotection Enzyme inhibition

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone, commonly known as hispidol or (Z)-hispidol, is a naturally occurring hydroxyaurone substituted at positions 6 and 4′. It belongs to the aurone flavonoid class and is characterized by a 2-benzylidene-1-benzofuran-3-one core.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
Cat. No. B15147704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H
InChIKeyKEZLDSPIRVZOKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone (Hispidol): A Multi-Target Hydroxyaurone for Inflammation, Neuroprotection & Longevity Research


6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2H)-benzofuranone, commonly known as hispidol or (Z)-hispidol, is a naturally occurring hydroxyaurone substituted at positions 6 and 4′ [1]. It belongs to the aurone flavonoid class and is characterized by a 2-benzylidene-1-benzofuran-3-one core. Hispidol was originally isolated from soybean (Glycine max) and has been shown to possess diverse biological activities, including potent inhibition of monoamine oxidase A (MAO‑A), interference with TNF‑α‑mediated inflammatory adhesion, and prolongation of organismal lifespan .

Why Generic Hispidol Substitution with Sulfuretin or Other Hydroxyaurones Risks Erroneous Experimental Conclusions


Although hispidol and its structural analog sulfuretin (3′,4′,6‑trihydroxyaurone) both belong to the aurone family, they exhibit markedly divergent potency and selectivity profiles at monoamine oxidase isoforms. Direct head‑to‑head comparison reveals that hispidol inhibits MAO‑A with an IC50 of 0.26 µM, whereas sulfuretin is 16‑fold weaker (IC50 = 4.16 µM) [1]. Conversely, sulfuretin is virtually inactive toward MAO‑B (IC50 > 80 µM), while hispidol retains meaningful MAO‑B inhibition (IC50 = 2.45 µM). Such stark differences mean that substituting hispidol with sulfuretin—or with other non‑validated aurones—will yield non‑comparable data in MAO‑based assays, inflammatory adhesion models, and longevity readouts, making generic substitution scientifically indefensible.

Hispidol Product‑Specific Quantitative Evidence Guide: Differentiated Performance Against Closest Hydroxyaurone Analogs


16‑Fold Higher MAO‑A Inhibitory Potency of Hispidol Relative to Sulfuretin in Recombinant Human Enzyme Assay

Hispidol inhibits recombinant human MAO‑A with an IC50 of 0.26 µM, compared to 4.16 µM for sulfuretin in the same assay [1]. The competitive inhibition constant (Ki) of hispidol for MAO‑A is 0.10 µM, which is 11‑fold lower than the IC50 of the marketed MAO‑A inhibitor toloxatone (IC50 = 1.10 µM) [1].

Monoamine oxidase Neuroprotection Enzyme inhibition

Differential MAO‑B Inhibition: Hispidol Retains Activity While Sulfuretin Is Virtually Inactive

Against recombinant human MAO‑B, hispidol exhibits an IC50 of 2.45 µM, whereas sulfuretin displays no meaningful inhibition up to 80 µM [1]. The binding affinity of hispidol for MAO‑B (Ki = 0.51 µM) is only 5‑fold weaker than for MAO‑A, indicating a balanced dual‑inhibition profile [1].

Monoamine oxidase B Parkinson's disease Dual inhibitor

Hispidol Blocks TNF‑α‑Induced Monocyte‑Epithelial Adhesion with Sub‑Micromolar IC50, Enabling In Vivo Colitis Efficacy

Hispidol inhibits TNF‑α‑induced adhesion of monocytes to colonic epithelial cells with an IC50 of 0.50 µM and achieves >70% inhibition at saturating concentrations . Oral administration of hispidol significantly and dose‑dependently suppresses TNBS‑induced colitis in rats . No comparable in vivo efficacy has been reported for sulfuretin in colitis models.

Inflammatory bowel disease TNF-alpha Cell adhesion

Hispidol Prolongs C. elegans Lifespan and Enhances Stress Resistance, a Property Not Shared by Sulfuretin

In Caenorhabditis elegans, hispidol treatment significantly prolongs mean lifespan under normal culture conditions and increases survival rate under heat stress [1]. The longevity effect is dependent on the DAF‑16/FOXO transcription factor. Sulfuretin has not been evaluated in any in‑vivo longevity paradigm.

Aging Lifespan extension Oxidative stress

Lower Tyrosinase Inhibitory Potency of Hispidol vs. Sulfuretin Confers Target‑Selectivity Advantage for Skin‑Lightening Applications

Hispidol inhibits mushroom tyrosinase with an IC50 of 38.4 µM, whereas sulfuretin is a much more potent tyrosinase inhibitor (IC50 = 13.64 µM) . The weaker tyrosinase activity of hispidol reduces the risk of confounding hypopigmentation effects when the compound is employed in MAO‑ or TNF‑α‑focused studies.

Tyrosinase Melanin synthesis Dermatology

Optimal Application Scenarios for Hispidol Based on Quantifiable Differentiation


Neuropharmacology Studies Requiring Potent, Reversible MAO‑A Inhibition with a Defined Selectivity Window over MAO‑B

Hispidol at low nanomolar concentrations (IC50 = 0.26 µM) provides a reversible and competitive MAO‑A blockade without the irreversible inactivation seen with classic inhibitors such as clorgyline. The compound’s >9‑fold selectivity over MAO‑B allows researchers to probe MAO‑A‑mediated neurotransmitter metabolism with reduced interference from MAO‑B‑dependent off‑targets [1].

In‑Vivo Inflammatory Bowel Disease (IBD) Models Targeting TNF‑α‑Driven Monocyte Adhesion

With an IC50 of 0.50 µM for TNF‑α‑induced monocyte‑epithelial adhesion and confirmed dose‑dependent oral efficacy in TNBS‑induced colitis, hispidol serves as a validated small‑molecule probe for dissecting TNF‑α signaling in gut inflammation. Its activity profile makes it suitable for preclinical IBD studies where a natural‑product scaffold with oral bioavailability is desired .

Gerontology and Oxidative‑Stress Research Leveraging a DAF‑16/FOXO‑Dependent Longevity Phenotype

Hispidol is the only 6,4′‑dihydroxyaurone with robust C. elegans lifespan‑extension data. Its ability to up‑regulate stress‑response proteins and delay age‑related decline provides a unique tool for aging research, especially when comparing genetic interventions in the insulin/IGF‑1 signaling pathway [2].

Chemical Biology Assays Where Low Tyrosinase Cross‑Reactivity Is Critical to Avoid Melanin‑Related Artefacts

The 2.8‑fold weaker tyrosinase inhibition of hispidol relative to sulfuretin (IC50 38.4 µM vs. 13.64 µM) makes it the preferred hydroxyaurone for cell‑based or in‑vivo experiments in which pigment changes could confound readouts, such as high‑content imaging or behavioral phenotyping in pigmented model organisms .

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